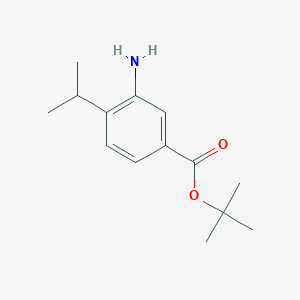

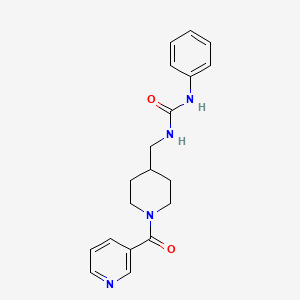

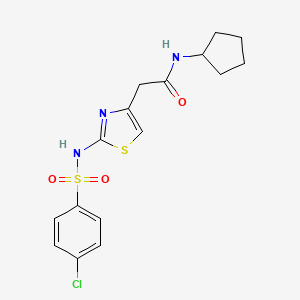

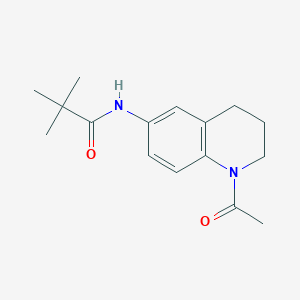

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” seems to be related . It is used for research and development .

Molecular Structure Analysis

The molecular structure of similar compounds like ‘1-allyl-3-((1-nicotinoylpiperidin-4-yl)methyl)urea’ contains 45 bonds in total, including 23 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 urea (-thio) derivative, and 1 Pyridine .Applications De Recherche Scientifique

Gastrointestinal Stromal Tumors (GISTs) Treatment

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea, also known as CHMFL-KIT-110 , has emerged as a promising c-KIT kinase inhibitor for GISTs. Clinically used inhibitors like Imatinib and Sunitinib often target other kinases (such as ABL or FLT3), limiting their specificity. However, CHMFL-KIT-110 selectively inhibits c-KIT kinase activity without affecting ABL or FLT3 kinases. In cell lines (GIST-T1 and GIST-882), it demonstrates potent antiproliferative efficacy (GI50: 0.021 and 0.043 μM, respectively). Moreover, it effectively modulates c-KIT-mediated signaling pathways, induces apoptosis, and arrests cell cycles .

Medicinal Chemistry and Drug Development

Researchers explore 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea as a potential drug candidate. Its acceptable bioavailability (36%) and tumor-suppressive effects in GIST-T1 xenograft models make it an attractive option for further preclinical evaluation. Investigating its pharmacokinetics, toxicity profile, and formulation strategies is crucial for drug development .

Innovative Material Synthesis

The intricate structure of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea opens doors for material science. Researchers can explore its derivatives for applications such as organic semiconductors, liquid crystals, or functional coatings. By modifying its substituents or backbone, novel materials with tailored properties can be designed.

Chemical Biology and Enzyme Inhibition Studies

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea serves as a valuable tool for studying kinase inhibition. Its selectivity profile (S score = 0.01) against a panel of 468 kinases highlights its potential as a research probe. Investigating its binding interactions, mechanism of action, and off-target effects can deepen our understanding of kinase biology .

Computational Chemistry and Molecular Modeling

Researchers can employ computational methods to predict the binding mode of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea within the c-KIT kinase active site. Molecular dynamics simulations, docking studies, and free energy calculations can reveal key interactions and guide further optimization .

Pharmacogenomics and Personalized Medicine

Understanding the genetic variations that influence the response to 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is essential. Pharmacogenomic studies can identify biomarkers associated with drug efficacy and toxicity, enabling personalized treatment strategies for GIST patients .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the deubiquitinase usp7 , which plays a crucial role in tumorigenesis via multiple cell pathways .

Mode of Action

Compounds with similar structures have been shown to interact with their targets by forming hydrogen bonds .

Biochemical Pathways

This pathway is involved in the regulation of cell growth and apoptosis .

Pharmacokinetics

Similar compounds have shown acceptable bioavailability .

Result of Action

Related compounds have been found to induce apoptosis and cell cycle arrest .

Propriétés

IUPAC Name |

1-phenyl-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18(16-5-4-10-20-14-16)23-11-8-15(9-12-23)13-21-19(25)22-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXZZIVLQNCRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)